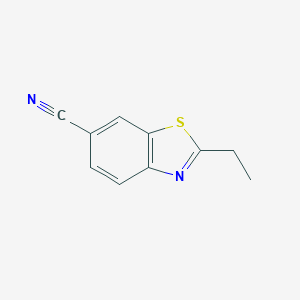

2-Ethyl-1,3-benzothiazole-6-carbonitrile

Descripción

2-Ethyl-1,3-benzothiazole-6-carbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at position 2 and a carbonitrile group at position 6. Benzothiazoles are aromatic systems containing sulfur and nitrogen, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The carbonitrile group (-CN) introduces electron-withdrawing properties, enhancing stability and reactivity, while the ethyl substituent may influence lipophilicity and steric interactions.

Propiedades

Número CAS |

17142-84-6 |

|---|---|

Fórmula molecular |

C10H8N2S |

Peso molecular |

188.25 g/mol |

Nombre IUPAC |

2-ethyl-1,3-benzothiazole-6-carbonitrile |

InChI |

InChI=1S/C10H8N2S/c1-2-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3 |

Clave InChI |

RTRRDOOYJQCUQJ-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C#N |

SMILES canónico |

CCC1=NC2=C(S1)C=C(C=C2)C#N |

Sinónimos |

6-Benzothiazolecarbonitrile,2-ethyl-(8CI,9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations on the Benzothiazole Core

- 2-{(E)-2-[4-(Dimethylamino)phenyl]vinyl}-1,3-benzothiazole-6-carbonitrile This analog replaces the ethyl group with a vinyl-dimethylaminophenyl substituent. Applications in optoelectronics or fluorescent probes are plausible due to the extended conjugation from the vinyl group .

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

Here, the benzothiazole core is replaced with benzoxazole (sulfur replaced by oxygen), and the carbonitrile is substituted with a carboxylate ester (-COOEt). The oxygen atom in benzoxazole reduces electron density compared to sulfur, affecting reactivity and binding affinity in biological systems. This compound is highlighted for its versatility in pharmaceutical and agrochemical synthesis .

Functional Group and Heterocycle Modifications

- Ethyl 2-[(tricyclo[3.3.1.1³,⁷]decane-1-carbonyl)amino]-1,3-benzothiazole-6-carboxylate The bulky tricyclo decane group attached via an amide linkage significantly increases steric hindrance, likely reducing solubility but enhancing selectivity in enzyme inhibition. The carboxylate ester at position 6 contrasts with the carbonitrile group in the target compound, offering different reactivity pathways .

6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile

This compound replaces the benzothiazole core with an imidazopyridazine system. The carbonitrile group at position 3 and ethenyl substituent at position 6 suggest applications in kinase inhibition or as a building block for fused heterocycles .

Data Table: Structural and Functional Comparison

*Molecular weights are approximate and calculated based on structural formulas.

Research Findings and Implications

- Electronic Effects : The carbonitrile group in 2-Ethyl-1,3-benzothiazole-6-carbonitrile enhances electrophilicity, making it reactive toward nucleophilic substitution, whereas carboxylate esters (e.g., in ) favor hydrolysis or transesterification .

- Biological Activity : Benzothiazoles with electron-withdrawing groups (e.g., -CN) exhibit antimicrobial and antitumor properties, while benzoxazoles are often explored for anti-inflammatory applications due to improved solubility .

- Steric Considerations : Bulky substituents, as seen in , reduce metabolic degradation but may limit bioavailability. The ethyl group in the target compound balances lipophilicity and steric demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.